2-S-Glutathionyl acetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
10463-61-3 |
|---|---|
Molecular Formula |
C12H19N3O8S |
Molecular Weight |
365.36 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(carboxymethylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H19N3O8S/c13-6(12(22)23)1-2-8(16)15-7(4-24-5-10(19)20)11(21)14-3-9(17)18/h6-7H,1-5,13H2,(H,14,21)(H,15,16)(H,17,18)(H,19,20)(H,22,23)/t6-,7-/m0/s1 |
InChI Key |
WBINJBFJLWYSJZ-BQBZGAKWSA-N |
SMILES |
C(CC(=O)NC(CSCC(=O)O)C(=O)NCC(=O)O)C(C(=O)O)N |
Isomeric SMILES |
C(CC(=O)N[C@@H](CSCC(=O)O)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |
Canonical SMILES |
C(CC(=O)NC(CSCC(=O)O)C(=O)NCC(=O)O)C(C(=O)O)N |
sequence |
XXG |
Synonyms |
S-(carboxymethyl)glutathione |
Origin of Product |
United States |
Biosynthesis and Enzymatic Formation Pathways of 2 S Glutathionyl Acetate
Precursor Compounds and Initial Conjugation Reactions
The biosynthesis of 2-S-Glutathionyl acetate (B1210297) begins with the metabolic activation of xenobiotics into reactive electrophilic intermediates, which are then targeted for conjugation with reduced glutathione (B108866).
Formation from Electrophilic Intermediates of Xenobiotics, e.g., 1,1-Dichloroethylene Epoxide
A primary example of a precursor for 2-S-Glutathionyl acetate is the electrophilic intermediate formed from the bioactivation of 1,1-dichloroethylene (DCE). The cytotoxicity associated with DCE is attributed to its metabolism by cytochrome P450 enzymes into a reactive epoxide, 1,1-dichloroethylene epoxide. nih.govnih.gov This epoxide is a key electrophilic intermediate that readily reacts with cellular nucleophiles. nih.gov Studies have shown that 1,1-dichloroethylene epoxide is the major metabolite of DCE that forms conjugates with glutathione. nih.govnih.gov
The reaction between 1,1-dichloroethylene epoxide and glutathione leads to the initial formation of two conjugates: this compound (GTA) and 2-(S-glutathionyl) acetyl glutathione (GAG). nih.govnih.gov This initial conjugation is a critical step in the detoxification pathway of DCE, preventing the reactive epoxide from binding to essential cellular macromolecules. nih.gov
Role of Reduced Glutathione (GSH) in Nucleophilic Attack and Conjugate Formation
Reduced glutathione (GSH) is a tripeptide (γ-glutamyl-cysteinyl-glycine) that plays a central role in cellular defense against electrophilic compounds. The thiol group (-SH) of the cysteine residue in GSH is a potent nucleophile, enabling it to attack and form a covalent bond with electrophilic centers. nih.gov
In the context of this compound formation, the sulfur atom of GSH performs a nucleophilic attack on one of the carbon atoms of the epoxide ring of 1,1-dichloroethylene epoxide. This reaction opens the strained epoxide ring and results in the formation of a stable S-conjugate. This conjugation represents a detoxification mechanism, as it neutralizes the reactivity of the epoxide intermediate. nih.gov The initial product of this conjugation can be a di-glutathione adduct, 2-(S-glutathionyl) acetyl glutathione, which is a precursor to this compound. nih.govnih.gov
Enzymatic Catalysis in this compound Precursor Formation
The formation of the precursors to this compound is heavily reliant on the catalytic activity of specific enzyme systems that first activate the xenobiotic and then facilitate its conjugation with glutathione.
Cytochrome P450 Isozymes in Xenobiotic Bioactivation (e.g., CYP2E1)
The bioactivation of xenobiotics like 1,1-dichloroethylene into reactive electrophiles is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov Specifically, CYP2E1 has been identified as a key isozyme involved in the metabolism of DCE to its epoxide. nih.govnih.govnih.gov CYP2E1 is known to metabolize a variety of small molecule xenobiotics. wikipedia.org
Research has demonstrated a direct link between CYP2E1 activity and the formation of 1,1-dichloroethylene epoxide and its subsequent glutathione conjugates. nih.govnih.gov Studies using murine lung microsomes have shown that preincubation with a CYP2E1-inhibitory monoclonal antibody resulted in a significant reduction in the formation of glutathione conjugates derived from the DCE epoxide. nih.gov Furthermore, there is a clear colocalization of CYP2E1 expression and the formation of this compound in lung cells, indicating that the bioactivation and subsequent conjugation of DCE occur in cells where CYP2E1 is expressed. nih.gov
| Enzyme | Substrate | Product | Role in this compound Formation |
| Cytochrome P450 2E1 (CYP2E1) | 1,1-Dichloroethylene (DCE) | 1,1-Dichloroethylene epoxide | Bioactivation of the xenobiotic precursor to its reactive electrophilic intermediate. nih.govnih.govnih.gov |
Glutathione S-Transferase (GST) Activity in S-Conjugate Generation
Glutathione S-Transferases (GSTs) are a family of phase II detoxification enzymes that catalyze the conjugation of reduced glutathione to a wide variety of electrophilic substrates. researchgate.net This enzymatic catalysis significantly increases the rate of conjugation compared to the spontaneous reaction. mdpi.com
While the conjugation of 1,1-dichloroethylene epoxide with GSH can occur non-enzymatically, GSTs play a crucial role in facilitating this reaction, leading to the formation of the initial S-conjugate precursor of this compound. The activity of GSTs is essential for the efficient detoxification of electrophilic intermediates generated by CYP enzymes.
Hydrolytic Conversion Pathways to this compound
Following the initial conjugation of 1,1-dichloroethylene epoxide with glutathione, a further enzymatic conversion is required to yield this compound. The initial reaction forms both this compound (GTA) and a di-glutathione adduct, 2-(S-glutathionyl) acetyl glutathione (GAG). nih.govnih.gov
Subsequent hydrolysis of the 2-(S-glutathionyl) acetyl glutathione conjugate leads to the formation of this compound, making it a major metabolite in the metabolism of 1,1-dichloroethylene. nih.gov This hydrolytic step is a key part of the metabolic pathway that processes the initial glutathione adduct into its final, more stable form.
| Precursor Compound | Enzyme/Process | Final Product |
| 2-(S-Glutathionyl) acetyl glutathione (GAG) | Hydrolysis | This compound (GTA) |
Hydrolysis of 2-(S-Glutathionyl)acetyl Glutathione (GAG) to this compound
The conversion of 2-(S-Glutathionyl)acetyl glutathione (GAG) to this compound (GTA) occurs through the enzymatic cleavage of a thioester bond. In this reaction, the GAG molecule, which consists of an acetyl group linked to two glutathione molecules, is hydrolyzed. This process releases one molecule of glutathione, resulting in the formation of GTA.
While the hydrolysis of GAG to GTA is a recognized metabolic step, the specific enzymes responsible for catalyzing this reaction are not definitively identified in the currently available research. However, based on the nature of the chemical bond being cleaved—a thioester linkage—it is highly probable that enzymes with thioesterase activity are involved. Cytoplasmic thioesterases have been shown to hydrolyze other S-acyl glutathione derivatives, such as S-acetyl-glutathione, suggesting a similar mechanism may be at play in the hydrolysis of GAG. nih.govgoogle.com
The general metabolism of glutathione S-conjugates often involves the sequential action of enzymes such as γ-glutamyl transpeptidase (GGT) and various dipeptidases. nih.govnih.gov GGT is known to cleave the γ-glutamyl bond of glutathione and its conjugates. nih.govresearchgate.netnih.gov It is conceivable that GGT could act on the second glutathione moiety of GAG, initiating its breakdown. However, the direct hydrolysis of the S-acyl bond to form GTA points more specifically towards the action of a thioesterase.
Further research is required to isolate and characterize the specific enzyme or enzymes responsible for the hydrolysis of GAG to GTA and to elucidate the precise kinetics and regulatory mechanisms of this important metabolic reaction.
Table 1: Compounds Involved in the Hydrolysis of GAG to GTA
| Compound Name | Abbreviation | Role in the Reaction |
| 2-(S-Glutathionyl)acetyl Glutathione | GAG | Substrate |
| This compound | GTA | Product |
| Glutathione | GSH | Byproduct |
Metabolism and Downstream Processing of 2 S Glutathionyl Acetate
Integration within Broader Glutathione (B108866) Metabolic Cycles
The formation of 2-S-Glutathionyl acetate (B1210297) represents a critical intersection between xenobiotic metabolism and the maintenance of cellular glutathione homeostasis. This process is initiated by the conjugation of the reactive epoxide metabolite of DCE with the endogenous antioxidant glutathione, a reaction that can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs).
Contribution to Glutathione Homeostasis
The synthesis of 2-S-Glutathionyl acetate directly impacts the cellular pool of reduced glutathione. By consuming GSH, the formation of this conjugate can lead to a transient depletion of this vital antioxidant. This depletion can, in turn, trigger compensatory mechanisms to restore glutathione homeostasis. The cell initiates the de novo synthesis of glutathione, a two-step enzymatic process involving glutamate-cysteine ligase and glutathione synthase, to replenish the consumed GSH. researchgate.net The availability of cysteine is often the rate-limiting factor in this process. nih.gov
Furthermore, the metabolism of this compound itself can contribute to the recycling of the constituent amino acids of glutathione. As the conjugate is processed through the mercapturic acid pathway, the glutamate (B1630785) and glycine (B1666218) residues are cleaved and can be reutilized by the cell for various metabolic processes, including the resynthesis of glutathione.
Interplay with the Mercapturic Acid Pathway
The mercapturic acid pathway is the primary route for the metabolism and detoxification of glutathione S-conjugates, including this compound. nih.govresearchgate.net This multi-step enzymatic cascade progressively modifies the glutathione conjugate to produce a more water-soluble and readily excretable product known as a mercapturic acid.
The initial and rate-limiting step in this pathway is the removal of the γ-glutamyl residue from the glutathione conjugate. This reaction is catalyzed by the enzyme γ-glutamyltransferase (GGT) , which is predominantly located on the outer surface of the cell membranes of tissues with high secretory or absorptive capacities, such as the kidneys and liver. wikipedia.org The action of GGT on this compound yields S-(carboxymethyl)cysteinylglycine.
Following the removal of the glutamate moiety, the resulting dipeptide conjugate is a substrate for various dipeptidases , including cysteinylglycinase. These enzymes cleave the peptide bond between the cysteine and glycine residues, releasing glycine and forming the cysteine conjugate, S-(carboxymethyl)cysteine.
The final step in the formation of the mercapturic acid is the N-acetylation of the cysteine conjugate. This reaction is catalyzed by cysteine-S-conjugate N-acetyltransferase (NAT) , an enzyme that transfers an acetyl group from acetyl-CoA to the amino group of the cysteine residue. wikipedia.orgtaylorandfrancis.com The product of this reaction is N-acetyl-S-(carboxymethyl)-L-cysteine, the mercapturic acid derivative of this compound.
Table 1: Key Enzymes in the Mercapturic Acid Pathway for this compound
| Enzyme | Substrate | Product |
| γ-Glutamyltransferase (GGT) | This compound | S-(carboxymethyl)cysteinylglycine |
| Dipeptidases (e.g., Cysteinylglycinase) | S-(carboxymethyl)cysteinylglycine | S-(carboxymethyl)cysteine |
| Cysteine-S-conjugate N-acetyltransferase (NAT) | S-(carboxymethyl)cysteine | N-acetyl-S-(carboxymethyl)-L-cysteine |
Further Biotransformation and Excretion of this compound and its Metabolites
The primary end-product of the metabolism of this compound via the mercapturic acid pathway is N-acetyl-S-(carboxymethyl)-L-cysteine. This final metabolite is a highly water-soluble and relatively non-toxic compound that is readily eliminated from the body.
The principal route of excretion for mercapturic acids is through the urine. The kidneys play a crucial role in filtering these compounds from the bloodstream and transporting them into the urine for elimination. While the mercapturic acid itself is the major excretory product, minor amounts of the intermediate metabolites, such as the cysteine conjugate, may also be found in the urine.
It is important to note that while the mercapturic acid pathway is the main detoxification route, under certain conditions, the intermediate cysteine S-conjugates can undergo bioactivation. Cysteine S-conjugate β-lyase, an enzyme found in the liver and kidneys, can cleave the C-S bond of some cysteine conjugates, leading to the formation of reactive thiols that can be toxic. However, the N-acetylation of S-(carboxymethyl)cysteine to its mercapturic acid derivative is a detoxification step, as the resulting N-acetylated compound is not a substrate for β-lyase.
Enzymological Characterization and Reaction Kinetics in 2 S Glutathionyl Acetate Formation
Kinetic Parameters and Mechanistic Insights into Conjugation and Hydrolysis Reactions
The efficiency of 2-S-Glutathionyl acetate (B1210297) formation and breakdown is determined by the kinetic properties of the involved enzymes, their substrate specificity, and the influence of cellular conditions.
The specificity of an enzyme for its substrate is a critical determinant of metabolic pathways. libretexts.organu.edu.au GSTs are highly specific for GSH as the nucleophilic co-substrate but display broad and overlapping specificity for the electrophilic substrate. nih.gov The kinetic mechanism for GSTs has been shown to be a random sequential model, where either GSH or the electrophilic substrate can bind to the enzyme first. mdpi.comnih.gov In a cellular context where GSH concentrations are high, the enzyme is likely to bind GSH first. mdpi.comnih.gov
The hydrolytic enzyme GGT also exhibits defined substrate specificity. Kinetic analyses of human GGT1 and GGT5 demonstrate their high affinity for glutathione (B108866) and various S-conjugates. The catalytic efficiency, represented by the Vₘₐₓ/Kₘ ratio, indicates that GSH and its oxidized form (GSSG) are among the most efficiently processed substrates for GGT1. nih.gov
Table 1: Kinetic Parameters for Human γ-Glutamyl Transpeptidase 1 (GGT1) with Various Substrates Data illustrates the enzyme's substrate specificity.
| Substrate | Kₘ (µM) | Vₘₐₓ/KₘEₜ (M⁻¹s⁻¹) |
| GSH | 11 | 1.1 x 10⁶ |
| GSSG | 6 | 1.2 x 10⁶ |
| S-(4-Nitro-benzyl)glutathione | 12 | 0.8 x 10⁶ |
| S-methylglutathione | 10 | 0.7 x 10⁶ |
| γ-glutamyl leucine | 33 | 0.2 x 10⁶ |
| Leukotriene C₄ | 10.20 | Data not available for GGT1 |
This table is based on data for human GGT1 and related substrates to illustrate typical kinetic parameters for this enzyme class. nih.gov
The rates of enzymatic reactions are profoundly influenced by cofactors and environmental factors such as pH and temperature. libretexts.org For the GST-catalyzed formation of 2-S-Glutathionyl acetate, reduced glutathione (GSH) is an essential co-substrate, and its intracellular concentration is a key factor in the rate of detoxification. frontiersin.orgencyclopedia.pub The catalytic mechanism of GSTs involves the ionization of the GSH thiol group, a process that is dependent on the pH of the microenvironment within the enzyme's active site. nih.gov
Biological and Cellular Roles of 2 S Glutathionyl Acetate
Role as a Metabolic Byproduct in Xenobiotic Biotransformation Pathways
The formation of 2-S-Glutathionyl acetate (B1210297) is a key indicator of the metabolic processing of certain foreign compounds, known as xenobiotics. This process, termed biotransformation, is a series of enzymatic reactions that modify the chemical structure of xenobiotics, generally rendering them more water-soluble and easier to excrete from the body.
2-S-Glutathionyl acetate serves as a critical biomarker for exposure to and metabolism of the industrial chemical 1,1-dichloroethylene (DCE). nih.govnih.govnih.gov The metabolism of DCE is initiated by cytochrome P450 enzymes, particularly CYP2E1, which catalyzes its conversion to an unstable and reactive intermediate, DCE-epoxide. nih.govnih.gov This epoxide is a highly electrophilic species, meaning it readily reacts with nucleophilic molecules within the cell.
The primary detoxification pathway for DCE-epoxide involves its conjugation with glutathione (B108866) (GSH), a major cellular antioxidant. nih.govnih.gov This reaction leads to the formation of two main conjugates: this compound (GTA) and 2-(S-glutathionyl) acetyl glutathione (GAG). nih.gov GAG can be further hydrolyzed to form GTA, making GTA a major and stable downstream metabolite of DCE metabolism. nih.gov Therefore, the detection of this compound in tissues or biological fluids is a direct indicator of DCE exposure and its subsequent metabolic activation by CYP2E1. nih.gov
Table 1: Key Molecules in the Biotransformation of 1,1-Dichloroethylene
| Molecule | Role |
|---|---|
| 1,1-Dichloroethylene (DCE) | Parent xenobiotic compound. |
| Cytochrome P450 2E1 (CYP2E1) | Enzyme that metabolizes DCE to its reactive epoxide. nih.govnih.gov |
| DCE-epoxide | Highly reactive and toxic intermediate metabolite of DCE. nih.govnih.gov |
| Glutathione (GSH) | Cellular antioxidant that conjugates with DCE-epoxide for detoxification. nih.govnih.gov |
| This compound (GTA) | Major, stable glutathione conjugate and biomarker of DCE metabolism. nih.govnih.gov |
| 2-(S-glutathionyl) acetyl glutathione (GAG) | Initial glutathione conjugate that can be hydrolyzed to GTA. nih.gov |
Contribution to Cellular Detoxification Processes
The formation of this compound is an integral part of the cellular detoxification machinery, specifically through a process known as conjugation. This mechanism is a crucial defense against harmful electrophilic compounds that can damage cellular macromolecules like DNA, proteins, and lipids.
Glutathione conjugation is a key Phase II biotransformation reaction that neutralizes electrophilic compounds. mhmedical.com In the case of DCE, the highly reactive epoxide intermediate is the primary electrophilic species that poses a threat to the cell. nih.gov Glutathione, a tripeptide with a nucleophilic thiol group, readily reacts with this epoxide. nih.gov This conjugation reaction, which forms this compound and its precursor, effectively neutralizes the reactivity of the DCE-epoxide, preventing it from binding to and damaging critical cellular components. nih.gov
The resulting glutathione conjugate is more water-soluble than the parent compound, which facilitates its elimination from the cell and the body. mhmedical.com This process of conjugation and subsequent excretion is a fundamental mechanism by which cells protect themselves from the toxic effects of a wide range of xenobiotics.
Cellular and Subcellular Localization of this compound Formation
The formation of this compound is not uniformly distributed throughout the body but is concentrated in specific cell types and tissues that have the enzymatic machinery necessary for the bioactivation of the parent compound.
In murine models, the formation of this compound following DCE exposure is predominantly localized to lung Clara cells. nih.govnih.gov This specificity is directly linked to the high expression of the CYP2E1 enzyme in these cells. nih.govnih.gov Immunohistochemical studies have demonstrated a clear colocalization of CYP2E1 expression and the presence of this compound in the bronchiolar epithelium, specifically within Clara cells. nih.govnih.gov
This finding indicates that the bioactivation of DCE to its reactive epoxide and the subsequent conjugation with glutathione to form this compound occur in situ within the Clara cells. tandfonline.com The accumulation of this metabolite in these specific cells highlights their critical role in the metabolic processing of inhaled xenobiotics like DCE and also explains the selective toxicity of DCE to this cell type. tandfonline.com
Interconnection with Cellular Redox Homeostasis and Stress Responses
The formation of this compound is intrinsically linked to the cellular redox state and the response to oxidative stress. The depletion of glutathione during the conjugation process can have significant consequences for the cell's ability to manage its redox balance.
Glutathione is a cornerstone of cellular redox homeostasis, acting as a major antioxidant and a cofactor for various enzymes involved in detoxification and redox signaling. nih.gov The conjugation of glutathione with electrophilic metabolites, such as the DCE-epoxide, consumes the cellular pool of reduced glutathione (GSH). nih.gov A significant depletion of GSH can shift the cellular redox balance towards a more oxidizing state, a condition known as oxidative stress.
Oxidative stress can, in turn, trigger a cascade of cellular stress responses. These responses may include the upregulation of antioxidant defense mechanisms, the activation of signaling pathways involved in cell survival or apoptosis, and the modulation of gene expression to counteract the damaging effects of oxidative insults. The level of this compound formation can, therefore, be seen as an indirect indicator of the extent of glutathione depletion and the subsequent induction of cellular stress responses.
Advanced Analytical Methodologies for 2 S Glutathionyl Acetate Detection and Quantification
Immunochemical Detection Techniques
Immunochemical methods leverage the high specificity of antibody-antigen interactions to detect target molecules like 2-S-Glutathionyl acetate (B1210297). These techniques are valued for their sensitivity and specificity.
Development and Application of Polyclonal Antibodies to 2-S-Glutathionyl Acetate
A key advancement in the detection of this compound (GTA) was the successful development of polyclonal antibodies specifically targeting this molecule. nih.gov Polyclonal antibodies are a mixture of immunoglobulins that recognize multiple different epitopes on a single antigen, which can provide a robust and strong signal. wikipedia.orgaddgene.org
The production process involved creating a hapten, which is a small molecule that can elicit an immune response only when attached to a large carrier protein. nih.gov In this case, chemically synthesized GTA was conjugated to bovine serum albumin (BSA) as the carrier protein, using glutaraldehyde (B144438) as a cross-linker. nih.gov Rabbits were then immunized with this GTA-BSA conjugate to generate the antisera. nih.gov The resulting polyclonal antibodies were characterized for their specificity and reactivity against GTA and other structurally similar molecules. nih.gov This development was significant as it enabled the creation of specific immunoassays for GTA, a major metabolite of 1,1-dichloroethylene (DCE) metabolism. nih.gov
Enzyme-Linked Immunosorbent Assay (ELISA) for Quantitative Analysis
The Enzyme-Linked Immunosorbent Assay (ELISA) was a primary tool used to characterize the specificity of the antisera and for the quantitative analysis of this compound. nih.gov Both noncompetitive and competitive ELISA formats were employed. nih.gov
In the noncompetitive ELISA, the reaction of the antiserum with the antigen was shown to be concentration-dependent. nih.gov The competitive ELISA format is particularly useful for quantifying small molecules like GTA. elabscience.com This method involves the target antigen in the sample competing with a fixed amount of labeled or coated antigen for a limited number of antibody binding sites. nih.govelabscience.com The signal is inversely proportional to the concentration of the target antigen in the sample. elabscience.com
Competitive ELISA studies demonstrated that the GTA-BSA conjugate effectively inhibited the binding of the antibody to the antigen-coated plate. nih.gov In contrast, other structural analogs showed low or minimal reactivity, highlighting the high specificity of the antibodies for the GTA hapten. nih.gov
Table 1: Reactivity of Analogs in Competitive ELISA for this compound
| Analog Compound | Inhibition of Antibody Binding | Specificity Indication |
|---|---|---|
| GTA-GLUT-BSA | Efficiently inhibited binding | High specificity for the target conjugate |
| Unconjugated GTA | Did not inhibit binding | Antibody recognizes the conjugated form |
| GLY-GLUT-BSA | Low or minimal reactivity | High specificity |
| GTA-EDC-BSA | Did not competitively inhibit residual reactivity | Specificity towards the linker-hapten complex |
| GSH-GLUT-BSA | Did not competitively inhibit residual reactivity | Specificity towards the acetate portion of the hapten |
Data sourced from studies on the immunochemical characterization of this compound antisera. nih.gov
Slot Immunoblotting for Qualitative and Semi-Quantitative Assessment
To further confirm the findings from the ELISA studies, slot immunoblotting was utilized. nih.gov This technique provides a qualitative and semi-quantitative assessment of the presence of the target antigen. In this method, samples are applied to a membrane in well-defined slots, and the presence of the target molecule is detected using the specific primary antibody followed by a labeled secondary antibody.
The results from the slot-blotting experiments corroborated the ELISA findings, confirming the high specificity of the developed antiserum for detecting the this compound hapten. nih.gov This technique served as a valuable secondary method to validate the antibody's specificity and utility in detecting the target conjugate. nih.gov
Chromatographic and Spectrometric Approaches
Chromatographic techniques, often coupled with mass spectrometry, are powerful tools for the separation, detection, and structural confirmation of metabolites from complex biological matrices.
High-Performance Liquid Chromatography (HPLC) for Separation and Detection
High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique used for the separation and quantification of glutathione (B108866) and its conjugates. researchgate.netnih.gov The method typically involves a stationary phase (column) and a mobile phase that carries the sample through the column. mdpi.com Compounds are separated based on their differential interactions with the two phases.
For the analysis of thiols like glutathione and its derivatives, reversed-phase HPLC is commonly employed. researchgate.net Detection can be achieved through various means, including UV absorbance. researchgate.net To enhance sensitivity and selectivity, a pre-column derivatization step is often used, where the thiol groups are labeled with a fluorescent probe such as monobromobimane, allowing for highly sensitive fluorimetric detection. nih.govmdpi.com This approach allows for the reliable separation and quantification of various thiol-containing compounds within a biological sample. nih.gov
Ultra-High-Performance Liquid Chromatography-Tandem Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q/TOF-MS/MS) for High-Resolution Analysis
For higher resolution and more confident identification of metabolites, Ultra-High-Performance Liquid Chromatography coupled with mass spectrometry is the method of choice. waters.comnih.gov UPLC systems use columns with smaller particles, which provides significantly greater peak capacity and resolution compared to traditional HPLC, while also reducing analysis time. waters.com
When coupled with a tandem quadrupole time-of-flight (Q/TOF) mass spectrometer, this technique becomes exceptionally powerful. The Q/TOF analyzer provides high-resolution, exact mass measurements of both parent ions and their fragments. waters.com This exact mass data significantly increases the confidence in the identification of metabolites of interest, such as glutathione conjugates. waters.com The system can perform sequential low and high energy acquisitions, providing both full-scan MS data and fragmentation data (MS/MS) within a single run, which is invaluable for structural elucidation. waters.com This approach offers the high sensitivity and selectivity needed to detect and confirm the identity of low-abundance metabolites like this compound in complex samples. waters.com
Table 2: Comparison of HPLC and UPLC-Q/TOF-MS/MS for Metabolite Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | UPLC-Q/TOF-MS/MS |
|---|---|---|
| Principle | Separation based on column chemistry | High-resolution separation coupled with mass-to-charge ratio analysis |
| Resolution | Standard | High to very high |
| Analysis Time | Longer run times (e.g., >15 minutes) | Shorter run times (e.g., <10 minutes) waters.com |
| Detection | UV, Fluorescence (often requires derivatization) researchgate.netnih.gov | Mass Spectrometry (MS and MS/MS) |
| Identification | Based on retention time compared to standards | Based on exact mass and fragmentation patterns waters.com |
| Confidence | Moderate; potential for co-eluting peaks | High; exact mass measurement provides strong evidence of elemental composition waters.com |
Table 3: List of Mentioned Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | GTA |
| Bovine serum albumin | BSA |
| 1,1-dichloroethylene | DCE |
| Glutathione | GSH |
Investigational Models and Experimental Paradigms in 2 S Glutathionyl Acetate Research
In Vitro Cellular and Subcellular Models
In vitro models provide controlled environments to investigate specific biochemical and cellular processes related to 2-S-Glutathionyl acetate (B1210297) metabolism without the complexities of a whole organism.
Isolated subcellular fractions, particularly from the liver, are fundamental tools for studying the enzymatic reactions involved in xenobiotic metabolism. Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of cytochrome P450 enzymes, while the cytosol contains various soluble enzymes, including glutathione (B108866) S-transferases (GSTs).
Research paradigms using these models have been instrumental in understanding the formation of glutathione conjugates. For instance, studies on microsomal GST have explored its activation mechanisms, which are critical for the conjugation of electrophilic compounds. nih.gov While the activity of the liver microsomal form of GST can be low compared to cytosolic forms, its presence is significant for metabolizing certain xenobiotics. nih.gov The use of rat liver microsomes and cytosol allows researchers to dissect the roles of specific enzyme families in the bioactivation of parent compounds like DCE and the subsequent conjugation with glutathione (GSH) to form metabolites such as GTA. xenotech.com
Table 1: Applications of Isolated Organelles in Glutathione Conjugate Research
| Organelle Fraction | Key Enzymes Present | Research Application | Reference |
|---|---|---|---|
| Liver Microsomes | Cytochrome P450s, Microsomal Glutathione S-Transferase | Studying the initial oxidation of xenobiotics (e.g., DCE to its epoxide) and subsequent enzymatic conjugation. | nih.govnih.gov |
| Liver Cytosol | Soluble Glutathione S-Transferases (e.g., Alpha, Mu classes) | Investigating the role of major GST isozymes in the detoxification and conjugation of reactive intermediates. | nih.gov |
Cell culture systems offer a more integrated model than isolated organelles, allowing for the study of cellular uptake, metabolism, and response to xenobiotics and their metabolites.
Clara Cells: These cells, found in the bronchiolar epithelium of the lungs, are a primary site of injury from certain pulmonary toxicants. nih.govplos.org Studies have shown that Clara cells express high levels of CYP2E1, the enzyme that metabolizes DCE to its reactive epoxide intermediate. epa.govtandfonline.com Subsequent conjugation with GSH leads to the formation of 2-S-Glutathionyl acetate, which has been identified immunochemically within these cells. epa.govtandfonline.com Therefore, Clara cell culture systems are an invaluable model for investigating the specific bioactivation and detoxification pathways leading to GTA formation in the lung. epa.govtandfonline.com
Astrocytes: As key players in the brain's defense against oxidative stress, astrocytes maintain high concentrations of glutathione. mdpi.comnih.gov They are involved in the synthesis and intercellular transfer of glutathione and its precursors to neurons. nih.gov Astrocyte cell cultures serve as an essential model to study the detoxification of xenobiotics within the central nervous system and to understand how glutathione-dependent processes, including the handling of conjugates like GTA, might occur in neural tissues. mdpi.com
In Vivo Animal Models for Studying Xenobiotic Metabolism
In vivo models are indispensable for understanding the complete picture of xenobiotic metabolism, including absorption, distribution, metabolism, and excretion (ADME) of compounds like this compound.
Murine models have been pivotal in demonstrating the formation and localization of this compound following exposure to its parent compound, DCE. epa.govtandfonline.com Immunohistochemical studies in mice treated with DCE have shown that the formation of GTA occurs specifically in tissues and cells that express the bioactivating enzyme CYP2E1. epa.govtandfonline.com
Research findings indicate that in the murine lung, GTA immunostaining is most intense in Clara cells. epa.govtandfonline.com This localization provides strong evidence that these cells are the primary site of both DCE bioactivation and subsequent glutathione conjugation in vivo. tandfonline.com These animal models allow for the examination of tissue-specific metabolism and the distribution of conjugates, linking enzymatic activity to specific cell types and organs. epa.gov
Table 2: Findings from Murine Models on this compound (GTA)
| Finding | Method | Implication | Reference |
|---|---|---|---|
| GTA Localization | Immunohistochemistry | GTA formation is concentrated in lung Clara cells, the same site as CYP2E1 expression. | epa.govtandfonline.com |
| Conjugate Formation | Tissue Analysis after DCE exposure | Demonstrates the in vivo pathway from xenobiotic exposure to glutathione conjugate formation. | epa.govtandfonline.com |
| Tissue Distribution | Section Staining | Reveals that GTA accumulates specifically in cells capable of bioactivating the parent compound. | tandfonline.com |
Comparative and Translational Research Approaches
Understanding how xenobiotic metabolism varies between species is critical for extrapolating data from animal models to human health risk assessment.
Significant species differences exist in the expression and activity of drug-metabolizing enzymes, including cytochrome P450s and glutathione S-transferases. nih.gov For example, the distribution of theta-class GSTs, which are involved in activating certain carcinogens, differs markedly in the liver and lung of mice, rats, and humans. pharmgkb.org Such variations can lead to species-specific patterns of metabolite formation and toxicity. researchgate.netnih.gov
While direct comparative studies on this compound metabolism across multiple species are limited, the established differences in glutathione S-transferase enzymes suggest that the rate and extent of its formation could vary. pharmgkb.org Research into species-specific protein S-glutathionylation has also highlighted differences between humans and mice, underscoring the need for careful consideration when translating findings from one species to another. nih.gov These comparative approaches are essential for building more accurate models of xenobiotic metabolism and for better predicting human responses.
Future Research Trajectories and Unexplored Dimensions of 2 S Glutathionyl Acetate
Elucidation of Novel Metabolic Pathways and Enzyme Modulations
Currently, 2-S-Glutathionyl acetate (B1210297) is primarily viewed as an intermediate destined for the mercapturic acid pathway. However, its metabolic fate could be significantly more complex, involving novel enzymatic interactions and pathways that have yet to be characterized.
Future research should focus on identifying and characterizing enzymes that specifically act on the S-acetyl group of 2-S-Glutathionyl acetate. A key area of investigation will be the role of thioesterases and S-acylglutathione hydrolases . These enzymes are known to cleave thioester bonds and could potentially hydrolyze this compound to yield glutathione (B108866) and acetate. The substrate specificity of various thioesterase isoforms for short-chain S-acylglutathione derivatives needs to be systematically explored. For instance, studies on S-acetylglutathione, a structurally similar compound, have shown that it can be deacylated by intracellular thioesterases to release glutathione. This suggests a potential recycling mechanism for the glutathione moiety from this compound, which could have significant implications for cellular redox homeostasis.
Furthermore, the possibility of carboxylesterases participating in the metabolism of this compound warrants investigation. While typically associated with the hydrolysis of carboxyl esters, the broad substrate specificity of some carboxylesterases might extend to the thioester bond in this compound, particularly within the cellular environment of the liver where these enzymes are abundant.
Another avenue of research is the potential for transacylation reactions , where the acetyl group of this compound is transferred to other molecules. This could represent a novel mechanism of post-translational modification or a way to modulate the activity of other metabolites.
A proposed research focus for elucidating these pathways is presented in the table below:
| Research Question | Proposed Approach | Potential Significance |
| Do thioesterases hydrolyze this compound? | In vitro enzyme assays with purified thioesterases and this compound as a substrate. | Identification of a key metabolic pathway for this compound beyond the mercapturic acid pathway. |
| What is the substrate specificity of S-acylglutathione hydrolases for short-chain acyl groups? | Comparative kinetic analysis of S-acylglutathione hydrolase activity with various S-acylglutathione derivatives, including this compound. | Understanding the factors that govern the metabolic fate of different S-acylglutathione compounds. |
| Can carboxylesterases metabolize this compound? | Screening of a panel of carboxylesterases for activity against this compound. | Revealing alternative enzymatic routes for the breakdown of this compound. |
| Does this compound participate in transacylation reactions? | Incubation of this compound with potential acceptor molecules in the presence of cell extracts, followed by mass spectrometry-based detection of acetylated products. | Uncovering novel biochemical functions of this compound in cellular metabolism. |
Advanced Analytical and Imaging Techniques for Spatiotemporal Analysis
A significant challenge in studying this compound is its small size, high polarity, and likely low endogenous concentrations, making its detection and quantification in a complex biological matrix difficult. Future research will heavily rely on the development and application of advanced analytical and imaging techniques to understand its spatiotemporal dynamics within cells and tissues.
Mass spectrometry imaging (MSI) is a powerful technique that could be adapted to visualize the distribution of this compound in tissue sections without the need for labeling. High-resolution MSI, such as MALDI-FTICR MS, would be particularly beneficial in distinguishing this compound from other small molecule metabolites with similar masses. This could provide invaluable information on the localization of the compound in specific cell types or subcellular compartments, offering clues to its function.
For live-cell analysis, the development of specific fluorescent probes for this compound would be a major breakthrough. However, a more immediate and versatile approach could be the use of Raman microscopy . This label-free imaging technique can detect molecules based on their unique vibrational spectra. By identifying the characteristic Raman peaks of the thioester bond and the glutathione backbone, it may be possible to map the distribution of this compound in living cells and monitor its dynamics in real-time in response to various stimuli.
The table below summarizes potential advanced analytical approaches:
| Technique | Application for this compound Research | Expected Outcome |
| Mass Spectrometry Imaging (MSI) | Visualization of this compound distribution in tissue sections from xenobiotic-exposed and control animals. | Identification of tissue and cellular hotspots of this compound formation and accumulation. |
| High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | Development of highly sensitive and specific methods for the quantification of this compound in biological fluids and cell lysates. | Accurate measurement of this compound levels to correlate with physiological or pathological states. |
| Raman Microscopy | Label-free imaging of this compound in living cells to monitor its subcellular localization and dynamic changes. | Real-time tracking of this compound metabolism and potential signaling roles. |
| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | Analysis of this compound in volume-limited samples, such as single cells or subcellular fractions. | High-resolution separation and sensitive detection of this compound and its potential metabolites. |
Investigation of Endogenous Roles and Interactions Beyond Xenobiotic Metabolism
The formation of glutathione conjugates is not limited to the detoxification of foreign compounds. Endogenous electrophiles, generated during normal metabolic processes and under conditions of oxidative stress, also react with glutathione to form a diverse array of adducts. It is plausible that this compound, or a structurally similar S-acetylated glutathione, is formed endogenously and participates in cellular signaling.
A key future research direction is to investigate whether this compound can act as a signaling molecule itself. The addition of the glutathione tripeptide to a molecule can alter its chemical properties and ability to interact with proteins. It is conceivable that this compound could bind to specific proteins and modulate their activity, similar to the well-established role of S-glutathionylation of cysteine residues in proteins. Research should be directed towards identifying potential protein targets of this compound using techniques such as affinity chromatography with a this compound-linked resin, followed by mass spectrometry-based protein identification.
Furthermore, the enzymatic or non-enzymatic transfer of the acetyl group from this compound to protein lysine (B10760008) residues (acetylation) or other small molecules could represent a novel signaling mechanism. This would link the glutathione-dependent detoxification pathway to the regulation of protein function and metabolism.
The potential endogenous roles of this compound are outlined below:
| Potential Endogenous Role | Research Hypothesis | Experimental Approach |
| Cellular Signaling | This compound acts as a signaling molecule by binding to and modulating the activity of specific proteins. | - Affinity-based proteomics to identify protein binding partners. - In vitro assays to assess the effect of this compound on the activity of identified target proteins. |
| Modulation of Redox State | The metabolism of this compound influences the intracellular glutathione pool and redox balance. | - Measurement of GSH/GSSG ratios in cells overexpressing or deficient in enzymes that metabolize this compound. |
| Source of Acetyl Groups | This compound serves as a donor for acetylation reactions. | - Isotope tracing studies using ¹³C-labeled this compound to track the transfer of the acetyl group to other molecules. |
| Interaction with Ion Channels | This compound modulates the activity of ion channels through direct binding or by influencing the local redox environment. | - Electrophysiological recordings from cells or isolated membrane patches in the presence of this compound. |
Integration with Systems Biology and Multi-Omics Approaches for Comprehensive Understanding
To fully comprehend the biological significance of this compound, it is essential to move beyond single-pathway analyses and adopt a systems-level perspective. The integration of multiple "omics" datasets – including proteomics, metabolomics, and transcriptomics – will be crucial for building a comprehensive picture of the networks in which this molecule participates.
Metabolomic profiling can be used to identify changes in the levels of this compound and other related metabolites under various physiological and pathological conditions. By correlating these changes with alterations in the proteome and transcriptome, it will be possible to identify the enzymatic and regulatory pathways that are influenced by or influence the metabolism of this compound. For example, an increase in this compound levels might be correlated with changes in the expression of specific thioesterases or transcription factors that regulate cellular stress responses.
Computational modeling of the glutathione metabolic network can be used to simulate the dynamics of this compound formation and degradation and to predict how perturbations in the system, such as enzyme inhibition or increased oxidative stress, will affect its concentration and downstream effects. These models can help to generate new hypotheses that can then be tested experimentally.
The integration of proteomics and metabolomics will be particularly powerful for identifying protein-metabolite interaction networks. This could reveal, for example, if the abundance of this compound is correlated with specific post-translational modifications on proteins, suggesting a functional link.
A summary of systems biology approaches is provided in the table below:
| Omics Approach | Application to this compound Research | Expected Insights |
| Untargeted Metabolomics | Global profiling of metabolites in response to elevated or depleted levels of this compound. | Identification of metabolic pathways perturbed by this compound. |
| Quantitative Proteomics | Analysis of changes in protein expression and post-translational modifications in cells with altered this compound metabolism. | Identification of proteins and pathways regulated by or involved in the metabolism of this compound. |
| Transcriptomics | Gene expression profiling to identify genes that are co-regulated with the enzymes involved in this compound metabolism. | Uncovering the transcriptional regulatory networks that control this compound homeostasis. |
| Fluxomics | Isotope tracing studies to map the metabolic flux through pathways involving this compound. | Quantifying the rates of this compound synthesis, degradation, and its contribution to other metabolic pools. |
| Computational Modeling | Development of kinetic models of glutathione metabolism that incorporate this compound. | Predicting the dynamic behavior of this compound under different conditions and identifying key control points in its metabolism. |
By pursuing these future research trajectories, the scientific community can move beyond the current, limited understanding of this compound and uncover its potentially diverse and significant roles in cellular physiology and pathology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
